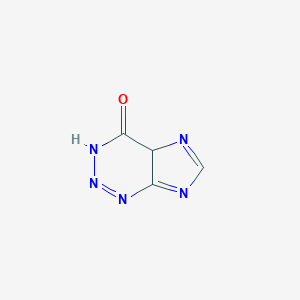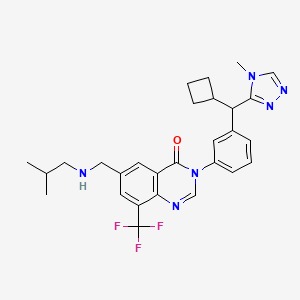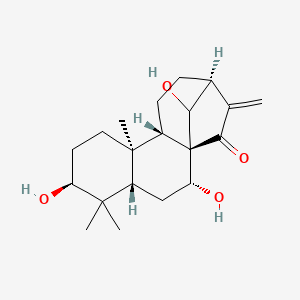
2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:
Formation of the Core Structure: This step involves the construction of the core scaffold of CARM1-IN-6 through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity towards CARM1. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain CARM1-IN-6 in high purity.
Industrial Production Methods
Industrial production of CARM1-IN-6 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and reproducibility. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
CARM1-IN-6 primarily undergoes reactions that involve its interaction with CARM1, leading to the inhibition of its methyltransferase activity. These reactions include:
Binding to the Active Site: CARM1-IN-6 binds to the active site of CARM1, preventing the enzyme from interacting with its natural substrates.
Inhibition of Methylation: By binding to CARM1, CARM1-IN-6 inhibits the methylation of arginine residues on target proteins, thereby affecting downstream signaling pathways.
Common Reagents and Conditions
The synthesis of CARM1-IN-6 may involve common reagents such as:
Organic Solvents: Used for dissolving reactants and intermediates.
Catalysts: Employed to enhance reaction rates and selectivity.
Protecting Groups: Utilized to protect functional groups during intermediate steps and removed in the final stages.
Major Products Formed
The major product formed from the synthesis of CARM1-IN-6 is the inhibitor itself, which is characterized by its ability to specifically inhibit CARM1 activity. By inhibiting CARM1, CARM1-IN-6 can modulate various biological processes, including gene expression and cell proliferation .
Applications De Recherche Scientifique
CARM1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: CARM1-IN-6 is used to study the role of CARM1 in cancer progression and to evaluate its potential as a therapeutic target.
Drug Development: CARM1-IN-6 serves as a lead compound for the development of new drugs targeting CARM1, with the aim of creating more effective and selective inhibitors.
Cell Biology: The compound is employed to study the effects of CARM1 inhibition on cell cycle regulation, differentiation, and apoptosis.
Mécanisme D'action
CARM1-IN-6 exerts its effects by specifically binding to the active site of CARM1, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on histone and non-histone proteins, leading to alterations in gene expression and cellular processes. The molecular targets and pathways involved include:
Histone Methylation: CARM1-IN-6 inhibits the methylation of histone H3 at arginine residues, affecting chromatin structure and gene transcription.
Non-Histone Protein Methylation: The compound also inhibits the methylation of non-histone proteins involved in various cellular functions, such as RNA processing and signal transduction.
Comparaison Avec Des Composés Similaires
CARM1-IN-6 can be compared with other CARM1 inhibitors, highlighting its uniqueness and advantages:
Propriétés
Formule moléculaire |
C23H29N5O |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3 |
Clé InChI |
VMPLYSNCOLJRCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)






![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)



